molecular formula C20H20ClNO2 B15132416 1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one

1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B15132416
M. Wt: 341.8 g/mol
InChI Key: PNHVFNXARSPXPK-UHFFFAOYSA-N
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Description

1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a chroman ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the 8-position of the chroman ring. The unique spirocyclic structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Spirocyclization: The chroman intermediate undergoes spirocyclization with a piperidine derivative in the presence of a suitable catalyst, such as a Lewis acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine positions, leading to the formation of various derivatives. Common reagents include alkyl halides, amines, and thiols.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-Benzyl-8-chlorospiro[chroman-2,4’-piperidin]-4-one lies in its specific spirocyclic structure and the presence of both benzyl and chlorine substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

1'-benzyl-8-chlorospiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C20H20ClNO2/c21-17-8-4-7-16-18(23)13-20(24-19(16)17)9-11-22(12-10-20)14-15-5-2-1-3-6-15/h1-8H,9-14H2

InChI Key

PNHVFNXARSPXPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)C3=C(O2)C(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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